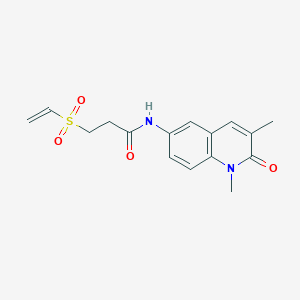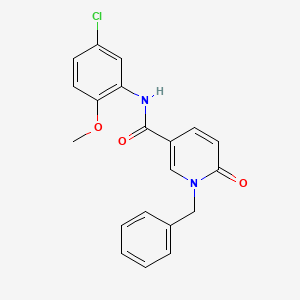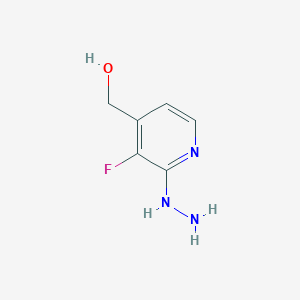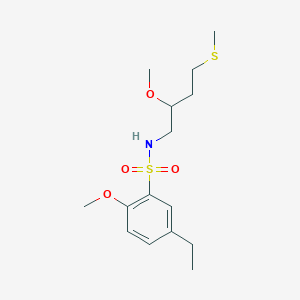
N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-methylisoxazol-3-yl)methyl)-2-(pyridin-4-ylthio)acetamide, also known as MPT0G211, is a novel small molecule compound that has shown potential in various scientific research applications.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Marri et al. (2018) achieved the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials. These compounds were screened for in vitro antimicrobial activity against bacterial and fungal strains, with some showing good activity, highlighting their potential in developing new antimicrobial agents (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).
Corrosion Inhibitors
Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which were evaluated as corrosion inhibitors. These compounds showed promising inhibition efficiencies in acidic and mineral oil mediums, suggesting applications in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Anticancer Activity
Alqahtani and Bayazeed (2020) reported the synthesis of ten new pyridine-linked thiazole hybrids, demonstrating significant anticancer activity against various cancer cell lines. This study opens avenues for the development of new therapeutic agents targeting cancer (Alqahtani & Bayazeed, 2020).
Antimycobacterial Activity
Mamolo et al. (2001) synthesized [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives and tested them for in vitro antimycobacterial activity. Some compounds showed activity against Mycobacterium tuberculosis and Mycobacterium avium strains, indicating potential for treating mycobacterial infections (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).
properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyridin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-6-10(15-17-9)7-14-12(16)8-18-11-2-4-13-5-3-11/h2-6H,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNWHHUAADUPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CSC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2729318.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid](/img/structure/B2729321.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chlorobenzamide](/img/structure/B2729322.png)
![N-((2-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2729323.png)


![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2729329.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B2729331.png)